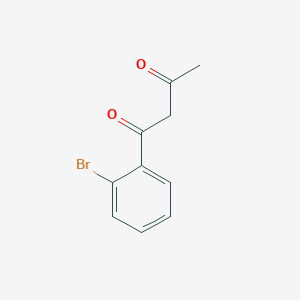

1-(2-Bromophenyl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVHUCUHNBSRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481614 | |

| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-20-6 | |

| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)butane-1,3-dione: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)butane-1,3-dione is a halogenated aromatic β-dicarbonyl compound. Its structure, featuring a reactive 1,3-dione moiety coupled with a sterically hindered and electronically influential ortho-bromophenyl group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its characteristic keto-enol tautomerism, and its application in the synthesis of heterocyclic compounds, particularly pyrazoles. This document is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and chemical synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| CAS Number | 57279-20-6 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 120 °C at 1.5 Torr | [1] |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.69 ± 0.23 | [2] |

Note: Some physical properties are predicted values from chemical databases.

Synthesis of this compound

The most common and efficient method for the synthesis of 1,3-diones is the Claisen condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester. For the synthesis of this compound, 2'-bromoacetophenone is condensed with ethyl acetate in the presence of a strong base like sodium ethoxide.

Figure 1: General workflow for the Claisen condensation synthesis of this compound.

Experimental Protocol: Claisen Condensation

Materials:

-

2'-Bromoacetophenone

-

Ethyl acetate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reagents: To the cooled solution, add ethyl acetate dropwise via a dropping funnel, followed by the slow addition of 2'-bromoacetophenone.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently reflux until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and pour it into a beaker containing ice and water. Acidify the aqueous solution with 1 M hydrochloric acid until it is acidic to litmus paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Structural Characterization and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is expected to be complicated by the presence of keto-enol tautomers.[6][7][8]

¹H NMR:

-

Aromatic Protons: A complex multiplet in the range of 7.2-7.8 ppm corresponding to the four protons on the bromophenyl ring.

-

Enolic Proton: A broad singlet between 15-17 ppm, characteristic of the intramolecularly hydrogen-bonded enolic proton.

-

Methine Proton (Enol): A singlet around 6.0-6.5 ppm.

-

Methylene Protons (Keto): A singlet around 3.8-4.2 ppm.

-

Methyl Protons (Keto and Enol): Two singlets, one for the keto form (around 2.2 ppm) and one for the enol form (around 2.1 ppm). The integration of these peaks can be used to determine the keto-enol ratio in a given solvent.

¹³C NMR:

-

Carbonyl Carbons (Keto): Two signals in the range of 190-205 ppm.

-

Carbonyl Carbon (Enol): A signal around 180-190 ppm.

-

Aromatic Carbons: Multiple signals between 120-140 ppm, including the carbon attached to the bromine atom.

-

Enolic Carbons: Signals for the C=C bond of the enol form around 95-105 ppm and 160-170 ppm.

-

Methylene Carbon (Keto): A signal around 50-60 ppm.

-

Methyl Carbons (Keto and Enol): Signals around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for both the keto and enol forms.

-

O-H Stretch (Enol): A broad band from 2500-3200 cm⁻¹ due to the intramolecular hydrogen bond.

-

C=O Stretch (Keto): A strong absorption around 1700-1730 cm⁻¹.

-

C=O Stretch (Enol, conjugated): A strong absorption around 1600-1640 cm⁻¹.

-

C=C Stretch (Enol): An absorption around 1580-1620 cm⁻¹.

-

C-Br Stretch: A sharp absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For this compound, these would be at m/z 240 and 242.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of a methyl group (M-15), a CO group (M-28), an acetyl group (M-43), and the bromine atom (M-79/81).

Keto-Enol Tautomerism

A key chemical feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[6][7][8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Figure 2: Keto-enol tautomerism in this compound.

The position of the equilibrium is influenced by several factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond.[10] In polar, protic solvents, the keto form may be more prevalent as the solvent can disrupt the internal hydrogen bond by forming its own hydrogen bonds with the carbonyl groups.[10]

Reactivity and Synthetic Applications

The dual functionality of the dicarbonyl system and the presence of the bromophenyl group make this compound a versatile building block.

Synthesis of Pyrazoles

One of the most important reactions of 1,3-diones is their condensation with hydrazines to form pyrazoles, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[11][12]

Figure 3: Reaction pathway for the synthesis of a pyrazole derivative from this compound and hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or acetic acid (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Safety and Handling

While specific toxicity data for this compound is limited, the analogous 1-(4-bromophenyl)butane-1,3-dione is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Claisen condensation is a well-established and scalable process. The compound's rich chemistry, dominated by its keto-enol tautomerism and its utility in forming heterocyclic structures like pyrazoles, ensures its continued importance in synthetic and medicinal chemistry research. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this compound.

References

-

PubChem. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653. [Link]

-

LookChem. This compound. [Link]

-

ResearchGate. 1,4-Dibromobutane-2,3-dione. [Link]

-

J-Global. 1-(2-Hydroxy-5-bromophenyl)-1,3-butanedione | Chemical Substance Information. [Link]

-

ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

Wiley Online Library. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]

-

YouTube. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). [Link]

-

Dalton Transactions (RSC Publishing). and 1,2-bis-boranes with a protic diamine and hydrazine. [Link]

-

The Royal Society of Chemistry. Substituent-Controlled Selective Synthesis of 1,2-Diketones and Internal Alkynes from Terminal Alkynes with Arylboronic Acids vi. [Link]

-

Organic Syntheses. 4. [Link]

-

University of Babylon. The Claisen Condensation. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

-

MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. The Reaction of Cyanoacetylhydrazine With a-Bromoketones: Synthesis of 1,3,4-oxadiazine, 1,2,4-Triazine, Pyrazole and Pyridazin. [Link]

-

YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]

-

Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]

-

MDPI. Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. [Link]

- Google Patents. CN101723817A - Method for preparing 2, 3-butanedione.

-

Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

Sources

- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Reactions of 1,1- and 1,2-bis-boranes with a protic diamine and hydrazine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Bromophenyl)butane-1,3-dione molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromophenyl)butane-1,3-dione

Abstract

This compound is a bi-functional molecule of significant interest in synthetic chemistry. It integrates a bromine-substituted aromatic ring with a β-dicarbonyl system, a classic motif for chelation and a versatile precursor for heterocyclic synthesis. This guide provides a comprehensive analysis of its molecular structure, from fundamental physicochemical properties to advanced spectroscopic characterization and inherent reactivity. We will delve into the critical concept of keto-enol tautomerism, which defines the compound's structural landscape and reactivity, and explore its synthesis and potential applications for researchers in medicinal chemistry and materials science.

Core Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental identifiers and physical characteristics. These data points provide the initial framework for experimental design and safety considerations.

1.1. Chemical Identifiers

-

IUPAC Name: this compound[1]

-

InChI: InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3[1]

-

InChIKey: AVVHUCUHNBSRJB-UHFFFAOYSA-N[1]

1.2. Physicochemical Data Summary

The following table summarizes key computed and experimental properties, offering insights into the compound's behavior and handling requirements.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 321.75 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.441 g/cm³ (Predicted) | [2][3] |

| pKa | 8.69 ± 0.23 (Predicted) | [3] |

| Flash Point | 109.58 °C (Predicted) | [3] |

| LogP | 2.61 (Predicted) | [3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

The Dynamic Structure: Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] This equilibrium is not static; it is influenced by factors such as solvent polarity and temperature, which has profound implications for the compound's reactivity and spectroscopic signature.

The enol form of this compound is significantly stabilized by two key phenomena:

-

Intramolecular Hydrogen Bonding: A six-membered pseudo-ring is formed via a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This chelation effect is a powerful stabilizing force.[6]

-

Extended Conjugation: The C=C double bond of the enol form can conjugate with both the remaining carbonyl group and the π-system of the bromophenyl ring, leading to extensive electron delocalization and enhanced stability.[7]

Due to the extended conjugation with the phenyl ring, the enol form involving the benzoyl carbonyl is heavily favored.

Caption: Keto-Enol tautomeric equilibrium.

The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the intramolecularly hydrogen-bonded enol tautomer is predominant. However, in more polar, protic solvents like methanol, the solvent molecules can hydrogen-bond with the carbonyl groups, disrupting the internal chelation and favoring the keto tautomer. This phenomenon is consistent with Meyer's rule, which states that the keto form is favored as solvent polarity increases.[8]

Structural Elucidation via Spectroscopy

Spectroscopic techniques provide the definitive map of a molecule's atomic connectivity and chemical environment. While a dedicated spectrum for this specific molecule is not publicly cataloged, we can reliably predict its features based on established principles of NMR, IR, and Mass Spectrometry.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Due to the keto-enol equilibrium, the observed spectrum is often a superposition of signals from both tautomers, with relative integrations reflecting their population.

-

¹H NMR (Predicted, in CDCl₃, ~90% Enol Form):

-

~16.0-17.0 ppm (s, 1H): A very downfield, broad singlet corresponding to the enolic hydroxyl proton, deshielded by strong intramolecular hydrogen bonding.

-

~7.2-7.8 ppm (m, 4H): A complex multiplet region for the four protons of the ortho-substituted aromatic ring.

-

~6.2 ppm (s, 1H): A sharp singlet for the vinylic proton (=CH-) of the enol form.

-

~2.2 ppm (s, 3H): A sharp singlet for the methyl protons (-CH₃) adjacent to the carbonyl in the enol form.

-

(Minor Keto Form Signals): Faint signals might be observed around 4.0 ppm (s, 2H) for the methylene protons (-CH₂-) and 2.3 ppm (s, 3H) for the methyl protons.

-

-

¹³C NMR (Predicted):

-

~190-200 ppm: Carbonyl carbons of the keto form.

-

~180-190 ppm: Carbonyl carbons in the enol form, influenced by conjugation and hydrogen bonding.

-

~125-140 ppm: Aromatic carbons.

-

~95-105 ppm: The vinylic carbon (=CH-) of the enol form.

-

~50-60 ppm: The methylene carbon (-CH₂-) of the keto form.

-

~25-30 ppm: The methyl carbon (-CH₃).

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds, providing a fingerprint of the functional groups present.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching.[9]

-

~1700-1725 cm⁻¹: C=O stretching for the diketo form.

-

~1580-1620 cm⁻¹: A broad, strong band characteristic of the conjugated, hydrogen-bonded carbonyl system in the enol form. This region also contains aromatic C=C stretching vibrations.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

3.3. Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 240 and 242 (approximately 1:1 ratio) would be observed. This isotopic signature is definitive proof of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[10]

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): [M-15]⁺

-

Loss of an acetyl group (-COCH₃): [M-43]⁺, leading to the 2-bromobenzoyl cation.

-

Loss of the bromine atom (-Br): [M-79/81]⁺

-

Synthesis and Chemical Reactivity

4.1. Synthetic Protocol: Claisen Condensation

A robust and common method for synthesizing β-diones is the Claisen condensation. In this case, it involves the reaction of methyl 2-bromobenzoate with acetone, facilitated by a strong base like sodium hydride (NaH).

Sources

- 1. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Role of NMR in Characterizing Complex Pharmaceutical Intermediates

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Bromophenyl)butane-1,3-dione

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture, dynamics, and the subtle interplay of electronic effects.[3][4] This guide focuses on this compound, a substituted β-diketone with potential applications as a synthetic precursor in medicinal chemistry.[5]

The presence of the β-dicarbonyl moiety introduces a fascinating and crucial chemical phenomenon: keto-enol tautomerism.[6][7][8] This equilibrium, which is highly sensitive to the molecular environment, profoundly influences the compound's reactivity, complexation potential, and biological activity. Consequently, a thorough understanding of its NMR spectroscopy is not merely an academic exercise but a critical step in its reliable application. This document provides an exhaustive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.

The Central Phenomenon: Keto-Enol Tautomerism

β-Diketones, such as this compound, exist as an equilibrium mixture of a diketo form and one or more enol forms.[9][10] This equilibrium is typically slow on the NMR timescale, meaning that distinct sets of signals for each tautomer can often be observed simultaneously.[9][10] The position of this equilibrium is a key piece of information derived from NMR analysis and is heavily influenced by factors such as solvent polarity, temperature, and pH.

The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system. Meyer's Rule generally states that the less polar the solvent, the more the enol form is favored.[11] Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.[11][12]

Caption: The dynamic equilibrium between the keto and enol tautomers.

¹H NMR Spectral Analysis: A Tale of Two Tautomers

The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol forms. The relative integration of these distinct signals allows for the quantification of the tautomeric ratio under specific experimental conditions.

The Diketo Tautomer: Signature Signals

The diketo form possesses a plane of symmetry, simplifying its expected ¹H NMR spectrum. The key diagnostic signals are:

-

Methylene Protons (-CH₂-) : A sharp singlet corresponding to the two protons of the central methylene group. In related β-diketones, this signal typically appears in the range of δ 3.5-4.5 ppm .[9] Its chemical shift is influenced by the deshielding effect of the two adjacent carbonyl groups.

-

Methyl Protons (-CH₃) : A singlet for the three protons of the terminal methyl group, typically found at δ 2.1-2.4 ppm . This is a standard region for methyl ketones.[13]

-

Aromatic Protons : The 2-bromophenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm ). Due to the ortho-bromo substituent, the four aromatic protons are chemically non-equivalent and will show characteristic coupling patterns.

The Enol Tautomer: A Conjugated System

The enol form presents a more complex and informative set of signals:

-

Enolic Proton (-OH) : This is often the most diagnostic peak. Due to the strong intramolecular hydrogen bond, this proton is highly deshielded and appears as a broad singlet far downfield, typically in the δ 15-17 ppm range.[9][10] Its broadness is a result of chemical exchange.

-

Methine Proton (=CH-) : The proton on the carbon-carbon double bond of the enol moiety appears as a singlet around δ 5.5-6.5 ppm .

-

Methyl Protons (-CH₃) : The methyl group attached to the enolic double bond is slightly shielded compared to the keto form and appears as a singlet around δ 2.0-2.2 ppm .

-

Aromatic Protons : The chemical shifts of the aromatic protons will be subtly different from those in the keto form due to the change in the electronic nature of the attached side chain (a conjugated enone system versus a diketone). The signals will still reside in the δ 7.2-7.9 ppm range.

Predicted ¹H NMR Data Summary

| Proton Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Multiplicity |

| -CH₃ (Terminal) | 2.1 - 2.4 | 2.0 - 2.2 | Singlet |

| -CH₂- (Methylene) | 3.5 - 4.5 | - | Singlet |

| =CH- (Methine) | - | 5.5 - 6.5 | Singlet |

| Aromatic Protons | 7.2 - 7.8 | 7.2 - 7.9 | Multiplets |

| -OH (Enolic) | - | 15.0 - 17.0 | Broad Singlet |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the presence of both tautomers through their distinct carbon chemical shifts.

The Diketo Tautomer

-

Carbonyl Carbons (C=O) : Two distinct signals are expected for the two carbonyl carbons, typically appearing far downfield in the δ 190-205 ppm region. The carbonyl carbon adjacent to the aromatic ring will be at a slightly different chemical shift than the one adjacent to the methyl group.[14]

-

Methylene Carbon (-CH₂-) : The central methylene carbon will appear around δ 50-60 ppm .

-

Methyl Carbon (-CH₃) : The terminal methyl carbon signal is expected in the δ 25-35 ppm range.[15]

-

Aromatic Carbons : Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the others, appearing around δ 120-125 ppm . The other aromatic carbons will resonate in the δ 127-140 ppm range.

The Enol Tautomer

-

Carbonyl and Enolic Carbons : The enol form has one carbonyl carbon and two sp² carbons in the enol moiety. The carbonyl carbon signal appears around δ 180-195 ppm . The enolic carbon bonded to the oxygen will be downfield (δ 160-170 ppm ), while the other sp² carbon will be more shielded (δ 95-105 ppm ).

-

Methyl Carbon (-CH₃) : The methyl carbon in the enol tautomer will be found at a slightly different shift, typically δ 20-30 ppm .

-

Aromatic Carbons : The chemical shifts of the aromatic carbons will be slightly perturbed compared to the keto form due to the altered electronic effects of the side chain.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) |

| -CH₃ | 25 - 35 | 20 - 30 |

| -CH₂- | 50 - 60 | - |

| =CH- | - | 95 - 105 |

| C-Br (Aromatic) | ~122 | ~122 |

| Other Aromatic CH | 127 - 135 | 127 - 135 |

| Aromatic Quaternary C | 135 - 140 | 135 - 140 |

| C=O (Ketone) | 190 - 205 (two signals) | ~195 (one signal) |

| C-OH (Enol) | - | 180 - 190 |

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra for this compound requires careful consideration of the experimental parameters, particularly given the existence of tautomers.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and determine the keto-enol tautomeric ratio.

Methodology:

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or DMSO-d₆ for favoring the keto form) in a standard 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the aromatic multiplets.

-

Shim the magnetic field to achieve high homogeneity and sharp signals.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse experiment.

-

Spectral Width : ~20 ppm (to ensure the broad enolic proton signal is captured).

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 5 seconds (to allow for full relaxation of all protons for accurate integration).

-

Number of Scans : 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Standard proton-decoupled pulse-acquire experiment.

-

Spectral Width : ~250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, as ¹³C is much less sensitive than ¹H.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the keto:enol ratio.

-

Caption: Standard workflow for NMR sample analysis.

Conclusion: A Comprehensive Spectroscopic Portrait

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. More importantly, they offer a quantitative window into the dynamic keto-enol tautomerism that defines its chemical behavior. By carefully selecting experimental conditions, particularly the solvent, researchers can not only confirm the compound's identity but also probe the factors governing this fundamental equilibrium. This comprehensive understanding is indispensable for scientists in drug development, enabling the rational design of synthetic pathways and the prediction of molecular interactions with biological targets.

References

-

LookChem. This compound. [Link]

-

PubChem. 1-(4-Bromophenyl)butane-1,3-dione. [Link]

-

University College London. Chemical shifts. [Link]

-

University of Manitoba. Typical Proton and C-13 Chemical Shifts. [Link]

-

Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

-

PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

Technology Networks. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

ResearchGate. (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

The Catalyst. The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. [Link]

-

ResearchGate. 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... [Link]

-

ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]

-

ResearchGate. (PDF) 1,4-Dibromobutane-2,3-dione. [Link]

-

ACS Publications. Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. [Link]

-

SpectraBase. Acetophenone. [Link]

-

Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

ResearchGate. (PDF) NMR Spectroscopy in Drug Design. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]

-

News-Medical.Net. NMR spectrometry analysis for drug discovery and development. [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butane. [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thecatalyst.org [thecatalyst.org]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromophenyl)butane-1,3-dione

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Bromophenyl)butane-1,3-dione, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the characterization and elucidation of similar molecular structures. We will delve into the theoretical underpinnings of its fragmentation behavior, provide practical experimental protocols, and interpret the resulting mass spectral data.

Introduction

This compound is a beta-diketone derivative containing a halogenated aromatic moiety. Its structural features present a unique case for mass spectrometric analysis, with the presence of the bromine atom and the reactive dicarbonyl system dictating its fragmentation pathways. Understanding these pathways is crucial for its unambiguous identification and for tracking its presence in complex matrices.

Molecular and Chemical Properties

A foundational understanding of the analyte's properties is paramount in selecting the appropriate mass spectrometry technique and in interpreting the subsequent data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| Exact Mass | 239.97859 Da | [2][3] |

| IUPAC Name | This compound | [4] |

The presence of a bromine atom is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This isotopic distribution will result in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) will appear in a roughly 1:1 ratio.[5][6][7] This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical and depends on the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each providing complementary information.

Electron Ionization (EI)

EI is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation.[8] This is particularly useful for structural elucidation as the fragmentation pattern provides a fingerprint of the molecule.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

The rationale for using 70 eV is that it provides reproducible fragmentation patterns and is the standard energy used for creating mass spectral libraries.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that is ideal for observing the intact molecular ion with minimal fragmentation.[9] It is particularly useful for confirming the molecular weight and for analyzing samples in the liquid phase, often coupled with liquid chromatography (LC).

-

Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Detection (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 400.

-

Formic acid is added to the mobile phase to facilitate protonation of the analyte, leading to the formation of [M+H]⁺ ions.

Predicted Mass Spectrum and Fragmentation Pattern

Molecular Ion

The molecular ion peak will appear as a doublet at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br) in a roughly 1:1 ratio.

Key Fragmentation Pathways

The fragmentation of this compound under EI is expected to proceed through several characteristic pathways:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the terminal methyl group from the butanedione chain is a common fragmentation for beta-diones. This would result in a fragment ion at m/z 225/227 .

-

Loss of an Acetyl Radical (•COCH₃): Cleavage of the acetyl group is another probable fragmentation pathway. This would lead to a fragment ion at m/z 197/199 .

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage. This would result in a fragment ion at m/z 161 .

-

Formation of the Bromobenzoyl Cation: A significant peak is expected at m/z 183/185 , corresponding to the bromobenzoyl cation [BrC₆H₄CO]⁺. This is a very stable fragment.

-

Loss of Carbon Monoxide (CO): The bromobenzoyl cation can further lose a molecule of carbon monoxide to form the bromophenyl cation at m/z 155/157 .

Predicted Mass Spectrum Data

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Notes |

| 240/242 | [C₁₀H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 225/227 | [M - CH₃]⁺ | Loss of a methyl radical |

| 197/199 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 183/185 | [BrC₆H₄CO]⁺ | Bromobenzoyl cation |

| 161 | [M - Br]⁺ | Loss of a bromine radical |

| 155/157 | [BrC₆H₄]⁺ | Bromophenyl cation |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence. Electron ionization is a powerful tool for elucidating its structure through predictable fragmentation pathways, while electrospray ionization is ideal for confirming its molecular weight. By understanding the principles outlined in this guide, researchers can confidently identify and characterize this and similar compounds in their work.

References

-

Doc Brown's Chemistry. Mass spectrum of 1-bromobutane. Retrieved from [Link]

-

ChemHelper. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

PubChem. 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13846621, this compound. Retrieved from [Link].

- Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1384–1389.

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.

-

Wikipedia contributors. (2024, January 10). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Jones, C. M., & Service, M. G. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Inorganica Chimica Acta, 495, 118959.

- Zaggout, F. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository.

-

University of Washington Proteomics Resource. ESI Common Background Ions. Retrieved from [Link]

- MDPI. (2021).

- Khmel'nitskii, R. A., Klyuev, N. A., & Krasnova, L. V. (1982). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 51(3), 267–280.

- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6633.

-

ResearchGate. (PDF) 1,4-Dibromobutane-2,3-dione. Retrieved from [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

Sources

- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]

- 2. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(2-Bromophenyl)butane-1,3-dione

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a compound. This guide provides an in-depth technical analysis of this phenomenon in 1-(2-Bromophenyl)butane-1,3-dione, a β-dicarbonyl compound with significant potential in synthetic chemistry and drug development. We will explore the structural and electronic factors that govern the tautomeric equilibrium, with a particular focus on the influence of the 2-bromophenyl substituent. This document will serve as a comprehensive resource, detailing both the theoretical underpinnings and the practical experimental methodologies required to characterize and quantify this tautomerism, thereby providing a robust framework for its application in research and development.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Aldehydes and ketones can exist as a mixture of two readily interconvertible constitutional isomers, known as tautomers: the keto form and the enol form.[1] For simple carbonyl compounds, the equilibrium typically lies heavily in favor of the more stable keto tautomer.[1] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a substantial population of this tautomer at equilibrium.[2] The hydrogens on the carbon atom situated between the two carbonyl groups in a β-dicarbonyl compound are notably acidic, with pKa values typically in the range of 9-11.[3] This increased acidity facilitates the formation of the enolate anion, a key intermediate in the tautomerization process.[4]

The enhanced stability of the enol form in β-dicarbonyls is primarily attributed to two key factors:

-

Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group.[5] This interaction significantly lowers the energy of the enol tautomer.

-

Conjugation and Resonance: The enol form possesses a conjugated π-system, where the C=C double bond is in conjugation with the C=O double bond.[4] This extended conjugation leads to delocalization of electron density and resonance stabilization, further favoring the enol tautomer.

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including the nature of the substituents, the solvent, and the temperature. Understanding and controlling this equilibrium is crucial for predicting the reactivity and properties of β-dicarbonyl compounds in various applications.

The Influence of the 2-Bromophenyl Substituent

The presence of a 2-bromophenyl group at the C1 position of the butane-1,3-dione backbone introduces both electronic and steric effects that can significantly influence the keto-enol equilibrium.

-

Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect can increase the acidity of the α-hydrogens, potentially favoring enolization. Electron-withdrawing substituents have been shown to favor the enol tautomer by stabilizing the conjugate base enolate anion.[6]

-

Steric Effects: The bulky 2-bromophenyl group may introduce steric hindrance, which could influence the preferred conformation of both the keto and enol forms. This steric strain might disfavor certain conformations, thereby shifting the equilibrium.

-

Conjugation: The phenyl ring can extend the conjugation of the enol form, providing additional resonance stabilization.[1] This is a significant factor that often favors the enol tautomer in aromatic β-dicarbonyl compounds.

Two primary enol tautomers are possible for this compound, as depicted below. Enol 1, with the double bond in conjugation with the phenyl ring, is expected to be the predominant enol tautomer due to the extended π-system, which provides greater resonance stabilization.[7]

Caption: Keto-enol tautomerism in this compound.

Experimental Characterization of Tautomerism

A combination of spectroscopic techniques is essential for the unambiguous characterization and quantification of the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8] Both ¹H and ¹³C NMR are invaluable in this analysis.

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can significantly influence the equilibrium position.[8]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Spectral Analysis:

-

Keto Form: Expect to see a singlet for the methylene protons (-CH₂-) between the two carbonyl groups, typically in the range of 3.5-4.5 ppm. A singlet for the terminal methyl protons (-CH₃) will also be present, usually around 2.1-2.3 ppm.

-

Enol Form: The enol form will exhibit a characteristic downfield singlet for the enolic proton (-OH), often between 12-16 ppm, due to strong intramolecular hydrogen bonding. A singlet for the vinylic proton (=CH-) will appear in the 5.5-6.5 ppm region. The methyl protons of the enol form will also have a distinct chemical shift.

-

-

Quantification: The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer. For example, the ratio of the integral of the methylene protons (keto) to the vinylic proton (enol) can be used to calculate the equilibrium constant (Keq = [enol]/[keto]).

-

Sample Preparation and Data Acquisition: Follow the same procedure as for ¹H NMR.

-

Spectral Analysis:

-

Keto Form: Two distinct carbonyl carbon signals will be observed in the range of 190-210 ppm. The methylene carbon will appear around 50-60 ppm.

-

Enol Form: The enol form will show signals for the enolic carbon (=C-OH) and the carbonyl carbon, which will have different chemical shifts compared to the keto form. The vinylic carbon (=CH-) will also be present. The presence of two distinct sets of signals for the carbonyl carbons in the ¹³C NMR spectrum provides strong evidence for the existence of both tautomers.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol tautomerism by observing the electronic transitions of the conjugated systems.[10] The keto and enol forms typically have different absorption maxima.

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: The enol form, with its extended conjugated system, is expected to have a longer wavelength absorption maximum (π → π* transition) compared to the keto form (n → π* transition). By analyzing the changes in the absorption spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.[9]

Data Presentation and Analysis

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured table.

| Solvent | Temperature (K) | % Keto | % Enol | Keq ([enol]/[keto]) |

| CDCl₃ | 298 | Data | Data | Data |

| DMSO-d₆ | 298 | Data | Data | Data |

| Acetone-d₆ | 298 | Data | Data | Data |

| Other Solvents | 298 | Data | Data | Data |

Table 1: Experimentally Determined Tautomeric Equilibrium of this compound in Various Solvents.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental investigation into the keto-enol tautomerism of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 5. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylbutanediones for Drug Development Professionals

Foreword: The Versatile Scaffold of Phenylbutanediones in Medicinal Chemistry

Substituted phenylbutanediones, a class of 1,3-dicarbonyl compounds, represent a privileged scaffold in the landscape of medicinal chemistry and drug development. Their unique structural and electronic properties, characterized by the dynamic interplay of keto-enol tautomerism, bestow upon them a remarkable versatility to interact with a diverse array of biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of these fascinating molecules. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical and authoritative resource for harnessing the full potential of substituted phenylbutanediones in the quest for novel therapeutics.

I. Synthetic Strategies: Mastering the Claisen Condensation

The cornerstone of phenylbutanedione synthesis is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[2][3]

Causality in Experimental Design: The Claisen Condensation

The choice of reactants and reaction conditions is paramount for a successful Claisen condensation. Typically, a substituted acetophenone is reacted with an appropriate ester in the presence of a strong base like sodium ethoxide. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-diketone.

To drive the equilibrium towards the product, a full equivalent of a strong base is often necessary. This is because the resulting β-diketone is significantly more acidic than the starting ketone, and its deprotonation by the base renders the final step of the reaction effectively irreversible.[4]

Figure 1: Generalized workflow of the Claisen condensation for the synthesis of substituted phenylbutanediones.

Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione

This protocol provides a step-by-step methodology for the synthesis of the parent compound, 1-phenylbutane-1,3-dione.

Materials:

-

Sodium (11.5 g)

-

Absolute Ethanol

-

Ethyl acetoacetate (200 ml)

-

Acetophenone (60.0 g)

-

Acetic Acid

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a dropping funnel and a reflux condenser, carefully add sodium (11.5 g) to absolute ethanol to prepare sodium ethoxide (34.0 g). The flask should be cooled in an ice bath during this process.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (200 ml).

-

Addition of Acetophenone: While maintaining the reaction mixture at a gentle reflux by controlling the addition rate, add acetophenone (60.0 g) dropwise.

-

Reflux and Cooling: After the addition is complete, reflux the mixture for 3 hours. Subsequently, let the reaction mixture stand overnight in an ice-box to allow for the precipitation of the sodium salt of the product.

-

Isolation of the Product: Filter the precipitated sodium salt and dissolve it in water.

-

Acidification and Crystallization: Acidify the aqueous solution with acetic acid to precipitate the 1-phenylbutane-1,3-dione.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain colorless needles (45.0 g, 55% yield) with a melting point of 61°C.[5]

II. Physicochemical Properties: A Tale of Two Tautomers

A defining characteristic of substituted phenylbutanediones is their existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism profoundly influences their physical and chemical properties, including their reactivity, acidity, and spectroscopic signatures.[6]

Figure 2: The equilibrium between the keto and enol forms of a phenylbutanedione.

The position of this equilibrium is sensitive to various factors, including the nature of the substituents on the phenyl ring, the solvent polarity, and temperature. Generally, the enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the phenyl ring.

Spectroscopic Characterization: Unraveling the Structure

A combination of spectroscopic techniques is essential for the unambiguous characterization of substituted phenylbutanediones and for studying their keto-enol tautomerism.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is a powerful tool to distinguish between the keto and enol forms.[7]

-

Keto form: Characterized by a singlet for the methylene protons (-CH₂-) typically appearing around 4.0 ppm and a singlet for the methyl protons (-CH₃) around 2.2 ppm.

-

Enol form: The enolic proton gives rise to a characteristic signal in the downfield region (around 16 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton appears as a singlet around 6.0 ppm.

-

Solvent Effects: The ratio of the keto to enol tautomers can be readily determined by integrating the respective signals in the ¹H NMR spectrum. In polar solvents like methanol-d₄, the keto form is predominant, while in nonpolar solvents like CDCl₃, the enol form is favored.[7]

-

-

¹³C NMR: Carbon NMR provides further structural confirmation.

-

Keto form: Shows two distinct carbonyl carbon signals around 200 ppm and 190 ppm.

-

Enol form: The carbonyl carbons in the enol form are more shielded and appear at different chemical shifts compared to the keto form.

-

2. Infrared (IR) Spectroscopy:

-

Keto form: Exhibits two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹ and 1680-1700 cm⁻¹.

-

Enol form: Characterized by a broad O-H stretching band (due to hydrogen bonding) and a C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation.

3. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide valuable structural information.

Table 1: Representative Spectroscopic Data for 1-Phenylbutane-1,3-dione

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer | Reference |

| ¹H NMR (CDCl₃, ppm) | ~4.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃) | ~16.0 (s, 1H, -OH), ~7.9-7.4 (m, 5H, Ar-H), ~6.2 (s, 1H, =CH-), ~2.2 (s, 3H, -CH₃) | [7] |

| IR (cm⁻¹) | ~1720 (C=O), ~1685 (C=O) | ~3400-2400 (br, O-H), ~1610 (C=O, conjugated) |

III. Applications in Drug Development: A Scaffold of Therapeutic Promise

The unique chemical properties of substituted phenylbutanediones make them attractive scaffolds for the development of new therapeutic agents. Their ability to chelate metal ions and interact with biological macromolecules has led to their investigation in various therapeutic areas.

Anticancer Activity

The β-diketone moiety is a key pharmacophore in several natural and synthetic compounds with demonstrated anticancer activity.[8] Curcumin, a natural diarylheptanoid, is a well-known example that contains a β-diketone functionality and exhibits a wide range of anticancer properties.[7] Analogs of curcumin and other synthetic β-dicarbonyl compounds have shown potent cytotoxic effects against various cancer cell lines.

For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share the 1,3-dicarbonyl core, have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7).[9] The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

Substituted phenylbutanediones and related β-dicarbonyl compounds have also been explored for their potential as antimicrobial agents. The ability of these compounds to chelate metal ions is thought to be a key factor in their antimicrobial activity, as many essential microbial enzymes are metalloenzymes. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]

Enzyme Inhibition

The structural features of phenylbutanediones make them suitable candidates for the design of enzyme inhibitors. The keto-enol tautomerism allows for diverse interactions with the active sites of enzymes. For example, derivatives of related 1,3-dicarbonyl compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COXs), which are key targets in the development of anti-inflammatory drugs.

IV. Future Perspectives and Conclusion

Substituted phenylbutanediones continue to be a fertile ground for discovery in medicinal chemistry. The synthetic accessibility via the Claisen condensation allows for the facile generation of diverse libraries of compounds with varied substitution patterns. A deeper understanding of the structure-activity relationships (SAR) governing their biological activities will be crucial for the rational design of more potent and selective therapeutic agents.

Future research should focus on:

-

Exploring a wider range of substitutions on both the phenyl ring and the butanedione backbone to fine-tune their biological activity and pharmacokinetic properties.

-

Investigating their mechanism of action at a molecular level to identify specific biological targets.

-

Developing novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.

References

-

Pharmacophore & QSAR Guided Design, Synthesis, Pharmacokinetics and In vitro Evaluation of Curcumin Analogs for Anticancer Activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5-(4-Substituted Phenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-Methanone Derivatives. (n.d.). Prime Scholars. Retrieved January 23, 2026, from [Link]

-

(PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The Claisen Condensation. (n.d.). University of Texas at Austin. Retrieved January 23, 2026, from [Link]

-

1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A Review of Curcumin and Its Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

23.7 The Claisen Condensation Reaction. (n.d.). OpenStax. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

23.7: The Claisen Condensation Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

β-diketones: Important Intermediates for Drug Synthesis. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

-

Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic... (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]

-

The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 23, 2026, from [Link]

-

1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Solubility of 1-(2-Bromophenyl)butane-1,3-dione in Organic Solvents

Introduction

1-(2-Bromophenyl)butane-1,3-dione is a halogenated β-diketone of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile building block in the synthesis of various heterocyclic compounds and as a potential pharmacophore necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation possibilities. This guide provides a comprehensive analysis of the solubility characteristics of this compound, blending theoretical predictions with actionable experimental protocols for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [2] |

| pKa (Predicted) | 8.69 ± 0.23 | [3] |

| LogP (Predicted) | 2.61 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

The presence of the bromophenyl group imparts a significant degree of lipophilicity, as indicated by the predicted LogP value of 2.61.[3] The two carbonyl groups act as hydrogen bond acceptors, allowing for interactions with protic solvents.[3] The predicted pKa of 8.69 suggests that the methylene protons between the carbonyls are weakly acidic, a characteristic feature of β-diketones that can influence solubility in basic media.[3]

Keto-Enol Tautomerism: A Key Influencer on Solubility

A crucial aspect of the chemistry of this compound, and β-diketones in general, is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is highly dependent on the solvent environment.

Caption: Keto-Enol Tautomerism of this compound.

In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form by intermolecular hydrogen bonding. This dynamic equilibrium means that the effective polarity and hydrogen bonding capability of the molecule can shift with the solvent, directly impacting its solubility. For many β-diketones with aromatic substituents, the enol form is predominant even in moderately polar solvents.[4]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and the behavior of structurally similar compounds. The principle of "like dissolves like" serves as a primary guide.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | The carbonyl groups of the solute can interact favorably with the polar nature of these solvents. The overall molecular structure is well-suited for dissolution in these common organic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of alcohols to act as hydrogen bond donors allows for interaction with the carbonyl oxygens of the dione. The nonpolar bromophenyl group may slightly limit solubility compared to more polar solutes. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The lipophilic bromophenyl ring will favor interaction with nonpolar solvents. However, the polar dicarbonyl moiety will limit overall solubility. Toluene, with its aromatic character, may exhibit slightly better solvation than aliphatic hydrocarbons like hexane. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound due to a good balance of polarity and dispersion forces. |

| Aqueous | Water | Very Low | The molecule's significant nonpolar surface area, contributed by the bromophenyl ring, and its lack of hydrogen bond donating groups result in poor aqueous solubility. |

For the isomeric 1-(4-bromophenyl)butane-1,3-dione, it is described as being soluble in most organic solvents like ether, alcohol, and ketones, and only slightly soluble in water.[5] This provides strong evidence to support the predicted high solubility of the 2-bromo isomer in similar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Reagents and Materials:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer and orbital shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Quantification of Solute:

-